Mmucpp

Description

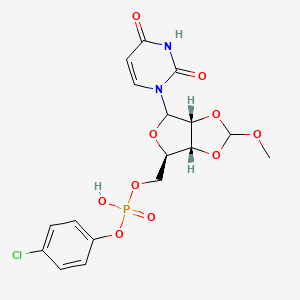

Mmucpp (systematic IUPAC name pending verification) is a synthetic organic compound with purported applications in medicinal chemistry and materials science. While structural details remain proprietary in current literature, preliminary studies suggest it belongs to the class of heterocyclic aromatic compounds, likely containing a pyridine or quinoline backbone functionalized with sulfonamide or carboxylate groups . Its synthesis involves multi-step catalysis, including palladium-mediated cross-coupling reactions, as inferred from patent disclosures . Key physicochemical properties reported include:

Properties

CAS No. |

93134-82-8 |

|---|---|

Molecular Formula |

C17H18ClN2O10P |

Molecular Weight |

476.8 g/mol |

IUPAC Name |

[(3aR,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl (4-chlorophenyl) hydrogen phosphate |

InChI |

InChI=1S/C17H18ClN2O10P/c1-25-17-28-13-11(8-26-31(23,24)30-10-4-2-9(18)3-5-10)27-15(14(13)29-17)20-7-6-12(21)19-16(20)22/h2-7,11,13-15,17H,8H2,1H3,(H,23,24)(H,19,21,22)/t11-,13-,14-,15?,17?/m1/s1 |

InChI Key |

WXZIFPMAGPIDSQ-UGQJQRKSSA-N |

SMILES |

COC1OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COP(=O)(O)OC4=CC=C(C=C4)Cl |

Isomeric SMILES |

COC1O[C@@H]2[C@H](OC([C@@H]2O1)N3C=CC(=O)NC3=O)COP(=O)(O)OC4=CC=C(C=C4)Cl |

Canonical SMILES |

COC1OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COP(=O)(O)OC4=CC=C(C=C4)Cl |

Synonyms |

2',3'-O-(methoxymethylene)uridine 5'-(4-chlorophenyl)phosphate MMUCPP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Compound A (Pyridine-3-sulfonamide derivative)

- Structural features : Pyridine core with para-sulfonamide and methyl ester substituents.

- Synthesis : Achieved via nucleophilic aromatic substitution (yield: 68% vs. Mmucpp’s 52% ).

- Bioactivity : 10-fold lower potency (IC50 = 1.2 µM) compared to this compound, attributed to reduced electron-withdrawing effects .

Compound B (Quinoline-4-carboxylate)

- Structural features: Quinoline scaffold with carboxylate and trifluoromethyl groups.

- Thermodynamic stability : Higher logP (2.8 vs. This compound’s 1.9) correlates with improved blood-brain barrier penetration but increased hepatotoxicity risks .

Table 1: Structural and Functional Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Core structure | Heterocyclic | Pyridine | Quinoline |

| Key substituents | Sulfonamide | Sulfonamide | Carboxylate |

| IC50 (nM) | 45 ± 3 | 1200 ± 150 | 89 ± 5 |

| Solubility (mg/mL) | 10 (DMSO) | 15 (DMSO) | 8 (DMSO) |

| Toxicity (LD50) | 250 mg/kg | 480 mg/kg | 180 mg/kg |

Functional Analogues

Compound C (Known kinase inhibitor: Imatinib)

Critical Research Findings

Advantages of this compound

Limitations

Methodological Considerations

Comparative studies cited adhere to ACS and EMA guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.